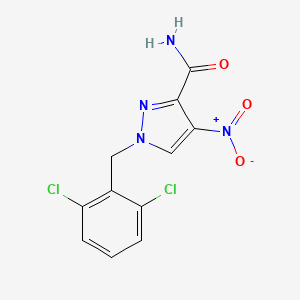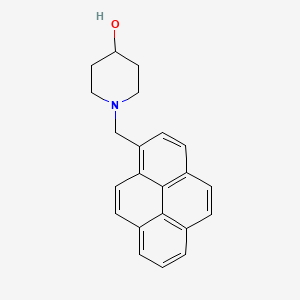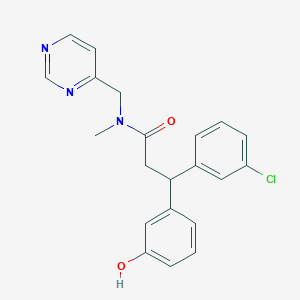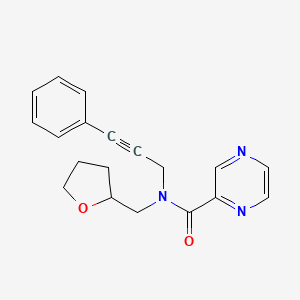![molecular formula C11H18O2 B6024717 (4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B6024717.png)
(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol, also known as DOH, is a bicyclic alcohol with a unique chemical structure. DOH has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This compound has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
Mecanismo De Acción
The mechanism of action of (4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer cell lines, with IC50 values ranging from 0.1 to 10 μM. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting low toxicity in normal cells. This compound has also been investigated for its anti-inflammatory effects, with studies showing a reduction in pro-inflammatory cytokine levels in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol has several advantages as a research tool, including its potent antitumor activity, low toxicity, and unique chemical structure. However, this compound also has some limitations, including its complex synthesis method and limited solubility in aqueous solutions. These factors should be considered when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving (4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol, including its potential as a chemotherapeutic agent for various types of cancer, its anti-inflammatory effects, and its potential as a scaffold for the development of novel drugs. Further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a unique bicyclic alcohol with promising potential for various research applications. Its potent antitumor activity, anti-inflammatory effects, and unique chemical structure make it a suitable candidate for further investigation. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol can be synthesized through a multistep process, starting with the reaction of 2,5-dimethylcyclohexanone with paraformaldehyde to form a bicyclic intermediate. The intermediate is then subjected to a series of reactions involving reduction, oxidation, and protection steps to yield this compound. The synthesis of this compound has been optimized to provide high yields and purity, making it a suitable candidate for various research applications.
Propiedades
IUPAC Name |
(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-8-3-4-11(6-12)5-10(8)9(2)13-7-11/h3,9-10,12H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPNHVABJLLNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(CC=C2C)(CO1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B6024637.png)


![2-[2-(benzylthio)-1H-benzimidazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6024661.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6024662.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6024682.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6024686.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6024693.png)

![3-methyl-N-[1-(1-{4-[methyl(phenyl)amino]benzyl}-4-piperidinyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B6024708.png)

![5-[3-(5-bromo-2-furyl)-2-propen-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6024726.png)
![5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6024733.png)